Ikk|A-IN-3
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Overview
Description
Ikk|A-IN-3 is a chemical compound known for its role as an inhibitor of the IκB kinase (IKK) complex. The IκB kinase complex is crucial in the regulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is involved in various cellular processes including inflammation, immune response, and cell survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ikk|A-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions involving the formation of carbon-nitrogen and carbon-carbon bonds.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties of this compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and employing efficient purification methods to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Ikk|A-IN-3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Various substitution reactions can be performed to introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Ikk|A-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NF-κB signaling pathway and its regulation.
Biology: Employed in research to understand the role of IκB kinase in cellular processes such as inflammation and immune response.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and cancers by inhibiting the NF-κB pathway.
Mechanism of Action
Ikk|A-IN-3 exerts its effects by inhibiting the IκB kinase complex, which is responsible for the phosphorylation and degradation of IκB proteins. This inhibition prevents the activation of the NF-κB pathway, thereby reducing the expression of genes involved in inflammation, immune response, and cell survival. The molecular targets of this compound include the catalytic subunits of the IκB kinase complex, specifically IκB kinase alpha and IκB kinase beta .
Comparison with Similar Compounds
Similar Compounds
Ikk|A-IN-1: Another inhibitor of the IκB kinase complex with similar properties but different potency and selectivity.
Uniqueness
Ikk|A-IN-3 is unique due to its specific chemical structure, which provides a balance of potency, selectivity, and stability. This makes it a valuable tool in research and potential therapeutic applications compared to other similar compounds .
Properties
Molecular Formula |
C18H27NO4 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(3S)-3-hydroxy-N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-5-oxo-6-phenylhexanamide |
InChI |
InChI=1S/C18H27NO4/c1-13(2)8-15(12-20)19-18(23)11-17(22)10-16(21)9-14-6-4-3-5-7-14/h3-7,13,15,17,20,22H,8-12H2,1-2H3,(H,19,23)/t15-,17-/m0/s1 |
InChI Key |
AZUKRZGSIRBRCH-RDJZCZTQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](CO)NC(=O)C[C@H](CC(=O)CC1=CC=CC=C1)O |
Canonical SMILES |
CC(C)CC(CO)NC(=O)CC(CC(=O)CC1=CC=CC=C1)O |
Origin of Product |
United States |
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